1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid 1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1239851-29-6
VCID: VC2842610
InChI: InChI=1S/C12H9N5O3/c1-7-15-11(20-16-7)8-3-2-4-13-10(8)17-5-9(12(18)19)14-6-17/h2-6H,1H3,(H,18,19)
SMILES: CC1=NOC(=N1)C2=C(N=CC=C2)N3C=C(N=C3)C(=O)O
Molecular Formula: C12H9N5O3
Molecular Weight: 271.23 g/mol

1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid

CAS No.: 1239851-29-6

Cat. No.: VC2842610

Molecular Formula: C12H9N5O3

Molecular Weight: 271.23 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid - 1239851-29-6

Specification

CAS No. 1239851-29-6
Molecular Formula C12H9N5O3
Molecular Weight 271.23 g/mol
IUPAC Name 1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid
Standard InChI InChI=1S/C12H9N5O3/c1-7-15-11(20-16-7)8-3-2-4-13-10(8)17-5-9(12(18)19)14-6-17/h2-6H,1H3,(H,18,19)
Standard InChI Key PYXGZIQMSOOPAL-UHFFFAOYSA-N
SMILES CC1=NOC(=N1)C2=C(N=CC=C2)N3C=C(N=C3)C(=O)O
Canonical SMILES CC1=NOC(=N1)C2=C(N=CC=C2)N3C=C(N=C3)C(=O)O

Introduction

Synthesis

The synthesis of such a compound typically involves multiple steps, including the formation of the individual rings and their subsequent coupling. For example, the synthesis of oxadiazole derivatives often involves condensation reactions, while imidazole rings can be formed through cyclization reactions involving suitable precursors .

Synthesis Steps:

  • Formation of the Oxadiazole Ring: This might involve the reaction of a suitable nitrile with a hydroxylamine derivative.

  • Formation of the Pyridine Ring: Pyridines can be synthesized through various methods, including the Chichibabin reaction.

  • Formation of the Imidazole Ring: Typically involves the cyclization of a diamine with a carbonyl compound.

  • Coupling Reactions: The final step involves linking these rings together, possibly through nucleophilic substitution or cross-coupling reactions.

Potential Applications

Compounds with similar structures have shown promise in various biological applications:

  • Antibacterial Activity: Imidazole derivatives are known for their antibacterial properties, making them candidates for developing new bactericidal agents .

  • Pharmaceutical Applications: The combination of oxadiazole and pyridine rings in a compound could enhance its pharmacokinetic properties, such as solubility and bioavailability.

Potential Biological Activities:

Biological ActivityDescription
AntibacterialPotential to inhibit bacterial growth, useful in developing new antibiotics.
AntifungalCould exhibit activity against fungal pathogens.
Pharmacokinetic EnhancementsMay improve drug solubility and bioavailability.

Research Findings

While specific research findings on 1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid are not available, related compounds have shown promising results:

  • Imidazole Derivatives: Have been explored for their antibacterial activity, with some compounds showing significant efficacy against phytopathogenic bacteria .

  • Oxadiazole Derivatives: Are known for their stability and biological activity, making them suitable for various applications in medicine and agriculture .

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